

# The Role of p300/CBP Inhibition in Gene Regulation: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Histone Acetyltransferase Inhibitor  
II

Cat. No.: B1339728

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

The paralogous proteins p300 (also known as EP300) and CREB-binding protein (CBP) are master transcriptional coactivators and histone acetyltransferases (HATs) that play a pivotal role in orchestrating gene expression.<sup>[1][2][3]</sup> By catalyzing the acetylation of histone tails and other proteins, they modulate chromatin structure and facilitate the assembly of the transcriptional machinery, thereby influencing a vast array of cellular processes, including proliferation, differentiation, and DNA repair.<sup>[4][5]</sup> Dysregulation of p300/CBP activity is implicated in numerous diseases, most notably cancer, making them compelling therapeutic targets.<sup>[6][7]</sup> This guide provides an in-depth technical overview of the function of p300/CBP, the mechanisms of their inhibition, and the downstream consequences for gene regulation, supported by quantitative data and detailed experimental protocols.

## Core Function of p300/CBP in Gene Regulation

p300 and CBP are large, multi-domain proteins that act as central hubs for integrating diverse signaling pathways to control gene transcription.<sup>[8]</sup> Their function can be dissected into three primary mechanisms:

- Histone Acetyltransferase (HAT) Activity: The core enzymatic function of p300/CBP is to transfer an acetyl group from acetyl-CoA to the  $\epsilon$ -amino group of lysine residues on histone

tails, particularly H3K18 and H3K27.[9][10] This modification neutralizes the positive charge of lysine, weakening the interaction between histones and DNA. This "loosening" of chromatin, or euchromatin formation, increases the accessibility of DNA to transcription factors and the RNA polymerase II machinery, generally leading to gene activation.[2][11]

- **Scaffolding and Co-activation:** p300/CBP possess multiple protein-protein interaction domains that allow them to act as molecular scaffolds.[3] They bridge DNA-binding transcription factors (like p53, nuclear receptors, and CREB) with the basal transcription apparatus, stabilizing the pre-initiation complex and enhancing transcriptional output.[1][12]
- **Non-Histone Protein Acetylation:** Beyond histones, p300/CBP acetylate over 75 other proteins, including transcription factors themselves (e.g., p53, MyoD, NF-κB).[12][13] This acetylation can modulate the target protein's stability, DNA-binding affinity, subcellular localization, and interaction with other proteins, adding another layer of regulatory control. [12]

## Mechanism of p300/CBP Inhibition

Given their critical role in promoting the expression of genes involved in cell growth and survival, inhibiting p300/CBP has emerged as a promising anti-cancer strategy.[7][14] Small molecule inhibitors typically target one of two key domains:

- **HAT Domain Inhibitors:** These compounds, such as A-485, are competitive inhibitors that bind to the catalytic active site of the HAT domain, preventing the transfer of acetyl groups to histone and non-histone substrates.[1][5][13] This leads to a global reduction in key acetylation marks like H3K27ac, resulting in a more condensed chromatin state and the repression of target genes.[4][15]
- **Bromodomain Inhibitors:** The bromodomain is a protein module that specifically recognizes and binds to acetylated lysine residues.[16] Inhibitors like CCS1477 (Inobrodib) occupy the acetyl-lysine binding pocket of the bromodomain, preventing p300/CBP from "reading" the epigenetic landscape and docking onto acetylated chromatin.[17][18] This can displace p300/CBP from enhancers and promoters, disrupting the transcriptional activation of key oncogenes like the Androgen Receptor (AR) and c-Myc.[18][19]

The downstream effect of both inhibition strategies is the suppression of specific, lineage-defining transcriptional programs that drive oncogenesis.[5][11]

[Click to download full resolution via product page](#)**Figure 1:** Logical flow of p300/CBP function and inhibition.

# Data Presentation: The Quantitative Impact of Inhibition

The effects of p300/CBP inhibition can be quantified across biochemical, cellular, and organismal levels. The following tables summarize key data for representative inhibitors.

**Table 1: Biochemical Potency of p300/CBP Inhibitors**

| Compound | Target Domain | Target Protein | Potency (IC50 / Kd)  | Assay Type                |
|----------|---------------|----------------|----------------------|---------------------------|
| A-485    | HAT           | p300           | 9.8 nM (IC50)[1][11] | Biochemical HAT Assay     |
| A-485    | HAT           | CBP            | 2.6 nM (IC50)[1][11] | Biochemical HAT Assay     |
| C646     | HAT           | p300           | 400 nM (Ki)[13]      | Biochemical HAT Assay     |
| CCS1477  | Bromodomain   | p300           | 1.3 nM (Kd)[18]      | Surface Plasmon Resonance |
| CCS1477  | Bromodomain   | CBP            | 1.7 nM (Kd)[18]      | Surface Plasmon Resonance |

**Table 2: Cellular Effects of p300/CBP Inhibition**

| Compound   | Cell Line            | Effect Measured       | Result                        |
|------------|----------------------|-----------------------|-------------------------------|
| A-485      | PC3 (Prostate)       | H3K27ac Levels        | 73 nM (EC50) reduction[4]     |
| A-485      | WM2664 (Melanoma)    | H3K27ac Levels        | 0.59 μM (IC50) reduction[4]   |
| CCS1477    | VCaP (Prostate)      | Cell Proliferation    | 0.049 μM (IC50)[17]           |
| CCS1477    | 22Rv1 (Prostate)     | Cell Proliferation    | 0.096 μM (IC50)[17]           |
| p300 shRNA | Synovial Fibroblasts | Global H3K27ac Levels | 61.1% decrease (with TNF)[16] |

### Table 3: Impact on Gene Expression (in vivo)

Data from 22Rv1 prostate tumor xenografts treated with CCS1477. [19]

| Gene Target | Function                | Fold Change (Day 7)       |
|-------------|-------------------------|---------------------------|
| c-myc       | Oncogene, Proliferation | -2.7                      |
| AR          | Transcription Factor    | ~ -1.5                    |
| TMPRSS2     | AR Target Gene          | Recovered after treatment |
| NKX3.1      | AR Target Gene          | Recovered after treatment |

| VEGFA | Angiogenesis | > -1.5 |

### Signaling Pathways Modulated by p300/CBP

p300/CBP integrate signals from numerous critical pathways. Their inhibition can therefore have profound effects on cellular decision-making.

[Click to download full resolution via product page](#)

**Figure 2:** p300/CBP as a central node in oncogenic signaling.

Inhibition of p300/CBP can disrupt these pathways. For example, in castration-resistant prostate cancer, inhibiting the p300/CBP bromodomain prevents co-activation of the Androgen Receptor (AR), leading to downregulation of AR target genes and reduced tumor growth.[\[17\]](#) [\[18\]](#) Similarly, p300/CBP are involved in TGF-β/SMAD signaling, Wnt/β-catenin pathways, and the cellular response to hypoxia via HIF-1α, all of which are critical in cancer progression.[\[14\]](#)

## Experimental Protocols

Investigating the effects of p300/CBP inhibition requires specific molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

## Chromatin Immunoprecipitation sequencing (ChIP-seq) for H3K27ac

This protocol is used to map the genomic locations of H3K27 acetylation and assess how these patterns change upon inhibitor treatment. This is a representative protocol synthesized from standard methods.[\[2\]](#)[\[14\]](#)[\[20\]](#)

[Click to download full resolution via product page](#)**Figure 3:** Experimental workflow for H3K27ac ChIP-seq.

**Detailed Methodology:**

- Cell Preparation and Cross-linking:
  - Culture cells to ~80-90% confluence. Treat one set with the desired concentration of a p300/CBP inhibitor and a control set with vehicle (e.g., DMSO) for a specified time (e.g., 2-24 hours).
  - Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
  - Quench the reaction by adding glycine to a final concentration of 125 mM.
  - Harvest cells, wash with ice-cold PBS, and pellet by centrifugation.
- Chromatin Preparation:
  - Lyse the cell pellet in a buffer containing a non-ionic detergent (e.g., NP-40) to release nuclei.
  - Lyse the nuclei in a shearing buffer (containing SDS).
  - Shear the chromatin to an average size of 200-600 bp using a probe sonicator. The optimal sonication conditions must be empirically determined for each cell type.
- Immunoprecipitation:
  - Pre-clear the chromatin lysate with Protein A/G magnetic beads to reduce non-specific background.
  - Incubate the pre-cleared chromatin overnight at 4°C with a specific antibody against H3K27ac (e.g., Abcam ab4729).<sup>[6]</sup> A parallel sample with a non-specific IgG antibody should be run as a negative control.
  - Add pre-blocked Protein A/G beads and incubate for 2-4 hours to capture the antibody-chromatin complexes.
- DNA Purification:

- Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
- Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO<sub>3</sub>).
- Reverse the formaldehyde cross-links by adding NaCl and incubating at 65°C for at least 6 hours or overnight.[\[21\]](#)
- Digest remaining RNA and protein by sequential treatment with RNase A and Proteinase K.[\[21\]](#)
- Purify the ChIP DNA using a PCR purification kit or phenol-chloroform extraction.

- Sequencing and Analysis:
  - Prepare a sequencing library from the purified DNA.
  - Sequence the library on a platform like Illumina.
  - Align reads to a reference genome and use a peak-calling algorithm (e.g., MACS2) to identify regions of H3K27ac enrichment. Compare peaks between inhibitor-treated and control samples to identify differential regions.

## In Vitro Histone Acetyltransferase (HAT) Assay

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified p300 or CBP. This protocol describes a common fluorescence-based method.[\[7\]](#)

### Materials:

- Recombinant human p300 or CBP protein.
- Histone H3 or H4 peptide substrate.
- Acetyl-Coenzyme A (Acetyl-CoA).

- Test inhibitor compound.
- HAT assay buffer.
- Developer solution that reacts with free Coenzyme A (thiol-reactive probe).
- 384-well microplate, plate reader.

#### Methodology:

- Reaction Setup: In a microplate, add the HAT assay buffer, the histone peptide substrate, and the recombinant p300/CBP enzyme.
- Inhibitor Addition: Add the test compound at various concentrations (to determine IC50) or a vehicle control (DMSO). Pre-incubate for 10-15 minutes to allow the inhibitor to bind to the enzyme.
- Initiate Reaction: Start the enzymatic reaction by adding Acetyl-CoA. Incubate at room temperature for a defined period (e.g., 30-60 minutes).
- Stop and Develop: Terminate the reaction by adding a stop solution. Add the developer reagent, which will react with the free CoA-SH produced during the reaction to generate a fluorescent signal.
- Measurement: Incubate for ~20 minutes, then measure the fluorescence on a plate reader (e.g., excitation 380 nm, emission 460 nm). The signal is proportional to the amount of free CoA, and thus to the HAT activity.
- Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the data and fit to a dose-response curve to determine the IC50 value.

## Cell Viability/Proliferation Assay

This assay determines the effect of a p300/CBP inhibitor on the growth and survival of cancer cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method.[\[17\]](#)[\[22\]](#)

**Principle:** This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.

**Methodology:**

- Cell Plating: Seed cells in an opaque-walled 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of the p300/CBP inhibitor. Include wells with vehicle control (e.g., DMSO) and wells with no cells (for background measurement).
- Incubation: Incubate the plate for a specified period, typically 72 hours, under standard cell culture conditions.
- Assay Procedure:
  - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
  - Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
  - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
  - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measurement: Read the luminescence on a plate reader.
- Analysis: Subtract the background reading from all wells. Normalize the data to the vehicle control wells (representing 100% viability). Plot the normalized values against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the GI50 or IC50 value.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. glpbio.com [glpbio.com]
- 5. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. artyomovlab.wustl.edu [artyomovlab.wustl.edu]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. AR coactivators, CBP/p300, are critical mediators of DNA repair in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential contribution of p300 and CBP to regulatory element acetylation in mESCs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Analysis of CBP- and P300-Induced Histone Acetylations In Vivo Using Native Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A 485 | Histone Acetyltransferase Inhibitors: R&D Systems [rndsystems.com]
- 12. researchgate.net [researchgate.net]
- 13. Virtual Ligand Screening of the p300/CBP Histone Acetyltransferase: Identification of a Selective Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Semiautomated ChIP-Seq Procedure for Large-scale Epigenetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. p300/CBP cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 16. researchgate.net [researchgate.net]
- 17. cellcentric.com [cellcentric.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Improved ChIP Sequencing for H3K27ac Profiling and Super-Enhancer Analysis Assisted by Fluorescence-Activated Sorting of Formalin-Fixed Paraffin-Embedded Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubcompare.ai [pubcompare.ai]

- To cite this document: BenchChem. [The Role of p300/CBP Inhibition in Gene Regulation: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1339728#role-of-p300-cbp-inhibition-in-gene-regulation>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)